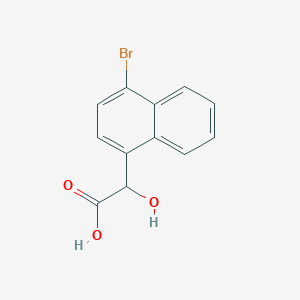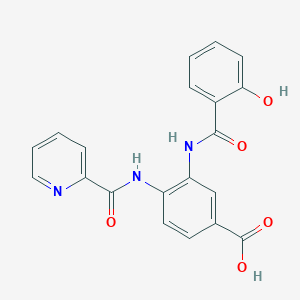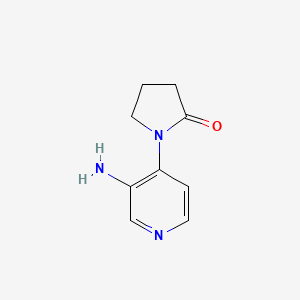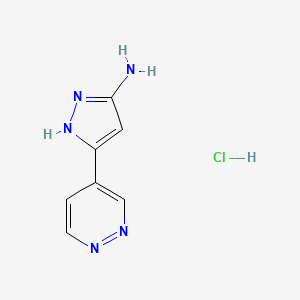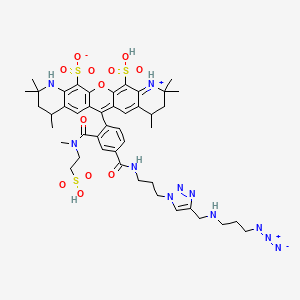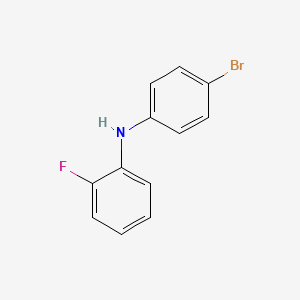![molecular formula C13H16F3NO3Si B13708336 [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
Métodos De Preparación
The synthesis of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves several steps. The preparation method typically starts with the formation of the indenyl intermediate, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the attachment of the trimethylsilane group to the indenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilane group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Aplicaciones Científicas De Investigación
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The trimethylsilane group provides steric protection and can influence the compound’s reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane can be compared with other similar organosilicon compounds, such as:
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Dimethylsilane: This compound has one less methyl group attached to the silicon atom, which can affect its reactivity and stability.
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Triethylsilane: This compound has ethyl groups instead of methyl groups, which can influence its solubility and steric properties.
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Phenylsilane: This compound has a phenyl group attached to the silicon atom, which can affect its electronic properties and interactions with other molecules .
These comparisons highlight the unique features of this compound, such as its specific combination of functional groups and their influence on its chemical behavior.
Propiedades
Fórmula molecular |
C13H16F3NO3Si |
|---|---|
Peso molecular |
319.35 g/mol |
Nombre IUPAC |
trimethyl-[[6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-yl]oxy]silane |
InChI |
InChI=1S/C13H16F3NO3Si/c1-21(2,3)20-12(13(14,15)16)7-6-9-4-5-10(17(18)19)8-11(9)12/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
XHAVOTFBUGEXIY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)


